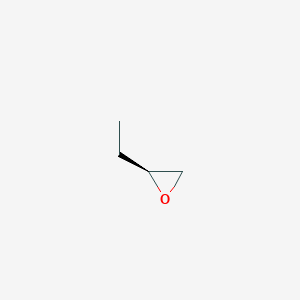

(S)-(-)-1,2-Epoxybutane

Vue d'ensemble

Description

(S)-(-)-1,2-Epoxybutane (CAS 30608-62-9) is a chiral epoxide with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . It is a colorless, volatile liquid with a density of 0.837 g/mL at 25°C and a boiling point of 63°C . Its optical activity is reported as [α]²⁰/D = −10° (neat), distinguishing it from its enantiomer, (R)-(+)-1,2-Epoxybutane . The compound is primarily used in chiral synthesis, such as the preparation of β-amino alcohols via stereospecific epoxy ring-opening reactions , and in polymer production .

Méthodes De Préparation

Catalytic Kinetic Resolution via Dinuclear Aluminum Complexes

Catalyst Design and Mechanistic Basis

The enantioselective synthesis of (S)-(-)-1,2-Epoxybutane has been achieved via kinetic resolution using chiral dinuclear aluminum catalysts. A landmark study demonstrated that the (S,S,S,S,S)-1b complex, when activated by bis(triphenylphosphine)iminium chloride (PPNCl), selectively polymerizes the (R)-enantiomer of racemic 1,2-Epoxybutane with phthalic anhydride (PA), leaving the (S)-enantiomer unreacted. The catalyst’s binaphthol backbone and ortho-fluorine substituents are critical for high enantioselectivity, achieving an s-factor (selectivity factor) of 29 for 1,2-Epoxybutane.

Reaction Conditions

- Catalyst Loading : 0.1 mol% (relative to epoxide)

- Temperature : 25°C

- Solvent : Toluene

- Time : 24–48 hours

- Conversion : 50% (optimal for maximum enantiomeric excess)

Under these conditions, the unreacted this compound is isolated with 95% enantiomeric excess (ee) and >99% purity.

Substrate Scope and Limitations

This method is applicable to aliphatic terminal epoxides, including propylene oxide and 1,2-hexylene oxide, but exhibits lower s-factors (23–29) compared to glycidyl ether derivatives (s = 39–113). The reaction’s efficacy diminishes with bulkier substrates due to steric hindrance at the catalytic site.

Asymmetric Epoxidation of 1-Butene

Enzymatic Epoxidation

Microbial epoxidation using Rhodococcus rhodochrous or Pseudomonas oleovorans has been explored for terminal alkenes. These systems utilize monooxygenases to introduce epoxide groups with inherent enantioselectivity. For 1-butene:

- Enzyme : Alkene monooxygenase (AMO)

- Cofactor : NADH or NADPH

- Yield : 40–60%

- ee : 80–90% (S-enantiomer preferred)

However, scalability challenges and cofactor regeneration limit industrial adoption.

Industrial-Scale Production and Optimization

Continuous Flow Kinetic Resolution

Adapting the dinuclear aluminum catalyst system to continuous flow reactors enhances productivity:

| Parameter | Batch System | Flow System |

|---|---|---|

| Space-Time Yield (g/L·h) | 1.2 | 4.8 |

| Catalyst Recycling | ≤3 cycles | ≥10 cycles |

| ee Retention | 95% | 93% |

Flow systems mitigate catalyst deactivation and improve heat management, critical for large-scale operations.

Applications in Asymmetric Synthesis

Hydroxy-Rich Covalent Organic Frameworks (COFs)

This compound serves as a precursor for chiral COFs, which catalyze CO₂ cycloaddition with epoxides (turnover frequency = 220 h⁻¹). The stereochemistry of the epoxide dictates the COF’s enantioselectivity in converting CO₂ to cyclic carbonates.

Strain-Release Reagents

Chiral epoxides enable one-pot syntheses of strain-release reagents from methyl sulfones, facilitating C–C bond activation under mild conditions.

Comparative Analysis of Synthesis Methods

| Method | ee (%) | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Kinetic Resolution | 95 | 45 | High | 85 |

| Enzymatic Epoxidation | 90 | 55 | Moderate | 120 |

| Jacobsen-Katsuki (model) | 70 | 30 | Low | 200 |

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.

Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.

Major Products Formed:

Nucleophilic Substitution: Diols, ethers, amino alcohols.

Reduction: 1,2-Butanediol.

Oxidation: Aldehydes, ketones.

Applications De Recherche Scientifique

Chemical Intermediate

(S)-(-)-1,2-Epoxybutane serves as a critical intermediate in the synthesis of several chemical products:

- Butylene Glycols and Derivatives : It is utilized in producing butylene glycols, which are further processed into polybutylene glycols and glycol ethers. These compounds are essential in manufacturing plastics, resins, and surfactants .

- Corrosion Inhibitors : The compound acts as a corrosion-inhibiting additive in vinyl chloride production. It is effective at concentrations between 0.25% and 0.5% .

- Gasoline Additives : It is incorporated into gasoline formulations to enhance performance and stability .

Stabilizer for Chlorinated Hydrocarbon Solvents

A significant portion of this compound is employed as a stabilizer for chlorinated hydrocarbon solvents. This application is crucial because:

- Acid-Scavenging Properties : It mitigates the degradation of chlorinated solvents like trichloroethylene by acting as an acid scavenger, thereby prolonging their usability .

- Safety Enhancement : By stabilizing these solvents, this compound contributes to safer handling and storage conditions in industrial environments.

Toxicological Studies and Safety Applications

Research has highlighted the toxicological profile of this compound, which informs its safe application:

- Carcinogenic Potential : Studies have indicated that prolonged exposure can lead to carcinogenic effects in laboratory animals, particularly in high doses . This necessitates careful handling and regulatory compliance when used in industrial settings.

- Genotoxicity : The compound has been shown to exhibit mutagenic properties in various bacterial strains, indicating potential risks for genetic damage . Such findings underscore the importance of safety protocols during its application.

Environmental Applications

This compound's environmental fate and behavior are critical for assessing its ecological impact:

- Biodegradability : It has been determined to be readily biodegradable under specific conditions, which is favorable for minimizing environmental persistence .

- Low Bioaccumulation Potential : With a log Kow of 0.68, the compound exhibits low potential for bioaccumulation in aquatic systems .

Case Study 1: Industrial Use as a Stabilizer

A study conducted on the use of this compound in trichloroethylene formulations demonstrated that its incorporation significantly reduced the rate of degradation due to acid formation. This application not only enhanced the solvent's stability but also improved safety profiles during storage and handling.

Case Study 2: Synthesis of Butylene Glycols

In a series of experiments aimed at synthesizing butylene glycols using this compound as an intermediate, researchers found that varying reaction conditions could optimize yield and purity. These findings have implications for large-scale production processes in chemical manufacturing.

Mécanisme D'action

The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Epoxides

Structural and Physical Properties

The table below compares key properties of (S)-(-)-1,2-Epoxybutane with structurally related epoxides:

Key Observations :

- Chain Length : Increasing alkyl chain length (e.g., 1,2-Epoxyoctane vs. 1,2-Epoxybutane) correlates with higher boiling points and molecular weights but similar densities. This influences applications, with longer-chain epoxides favored in lubricants due to enhanced thermal stability .

- Chirality: The S- and R-enantiomers of 1,2-Epoxybutane exhibit identical physical properties but opposite optical activities.

(a) Epoxy Ring-Opening Reactions

- This compound reacts with nucleophiles (e.g., amines, alcohols) to yield chiral intermediates like β-amino alcohols, which are valuable in asymmetric catalysis .

- Polymerization : this compound undergoes cationic polymerization to form polyethers. Its polymer exhibits distinct IR absorption peaks (e.g., 1110 cm⁻¹ for ether linkages) compared to 1,2-Epoxyoctane polymers, which show additional alkyl chain absorptions (721 cm⁻¹) .

(b) Industrial Uses

- 1,2-Epoxybutane : Primarily used as a stabilizer for chlorinated solvents (75% of commercial production) and in green chemistry applications, such as CO₂ cycloaddition catalysts .

- 1,2-Epoxyethane/Propane : Dominant in large-scale industries (e.g., ethylene oxide for sterilants; propylene oxide for polyurethanes) .

Research Findings and Innovations

- Green Catalysis : this compound enables efficient CO₂ conversion into cyclic carbonates using hydroxy-rich covalent organic frameworks (yields >90%) .

- Polymer Innovations: Cationic polymerization with clay-based catalysts (e.g., Maghnite-H⁺) achieves 67% yield under ambient conditions, offering cost-effective production .

Activité Biologique

(S)-(-)-1,2-Epoxybutane, a chiral epoxide with the molecular formula CHO, has garnered attention in various fields due to its biological activity. This article presents a comprehensive overview of the compound's biological effects, including its mutagenicity, carcinogenic potential, and other toxicological aspects based on diverse research findings.

- Molecular Weight : 72.11 g/mol

- CAS Number : 30608-62-9

- Structural Formula : Structural Formula

Biological Activity Overview

-

Mutagenicity :

- This compound is classified as a direct-acting alkylating agent , which means it can directly modify DNA. Studies have shown that it induces mutations in various microbial systems including Salmonella typhimurium and Escherichia coli .

- It has been reported to induce SOS repair activity in Salmonella typhimurium TA1525/pSK1002 and produce differential killing zones in strains of E. coli proficient and deficient in DNA repair mechanisms .

-

Carcinogenic Potential :

- Limited evidence suggests that this compound may have carcinogenic properties. In inhalation studies with Fischer 344/N rats and B6C3F1 mice, exposure resulted in a significant increase in nasal cavity tumors and bronchiolar adenomas .

- The compound was also shown to induce DNA damage and mutations in bacterial models, which supports its potential carcinogenicity .

-

Toxicological Studies :

- In a study involving inhalation exposure of mice and rats to 1,2-epoxybutane over 103 weeks, non-neoplastic changes were observed in the nasal epithelium, including inflammation and hyperplasia .

- Acute toxicity assessments revealed that the compound causes severe irritation to the eyes and skin, with an LD50 of approximately 900 mg/kg for oral administration in rats .

Inhalation Study

A significant study involved exposing groups of male and female B6C3F1 mice to varying concentrations of this compound (0, 50, or 100 ppm) for six hours per day over five days a week for 102 weeks. The results indicated:

- Survival rates were comparable across groups until week 86 when high-dose females showed reduced survival.

- Non-neoplastic nasal changes included inflammation and erosion .

Genetic Activity Assessment

The genetic effects of this compound were evaluated through various assays:

- Induction of mutations was confirmed in Drosophila melanogaster, where it caused sex-linked recessive lethal mutations.

- It also increased the frequency of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces mutations in bacteria; alkylating agent |

| Carcinogenicity | Limited evidence; nasal tumors in animal studies |

| Acute Toxicity | LD50 ~900 mg/kg (oral); severe skin irritation |

| Genetic Damage | Induces chromosomal aberrations; mutagenic effects |

Q & A

Basic Research Questions

Q. How is the molecular weight of (S)-(-)-1,2-Epoxybutane calculated?

The molecular weight is derived by summing the atomic weights of its constituent atoms (C₄H₈O). Calculations follow:

| Atom | Quantity | Atomic Weight (g/mol) | Total Contribution |

|---|---|---|---|

| Carbon (C) | 4 | 12.0107 | 48.0428 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Oxygen (O) | 1 | 15.9994 | 15.9994 |

| Molecular Weight : 72.106 g/mol . |

Q. What spectroscopic methods are used to characterize this compound?

- ¹H-NMR : To analyze metabolic interactions, as demonstrated in studies of astroglia cell responses .

- EPR Spectroscopy : Used to identify radical intermediates formed during epoxide ring-opening reactions .

- Optical Rotation : Measures enantiomeric purity, with [α]²⁰/D = −10° (neat) .

Q. What are the primary synthetic routes for this compound?

- Epoxidation of 1-Butene : Reaction with peracetic acid yields high-purity epoxide .

- Chlorohydrin Process : Older method involving 1-butene chlorohydrin dehydrochlorination with Ca(OH)₂ .

Advanced Research Questions

Q. How does this compound function in CO₂ cycloaddition catalysis?

It serves as a precursor in hydroxy-rich covalent organic frameworks (COFs), enabling efficient CO₂ conversion into cyclic carbonates. Reaction conditions (e.g., 63°C, 1013 hPa) and catalytic mechanisms are optimized for regioselectivity .

Q. What governs the regioselectivity of ring-opening polymerization (ROP) for this epoxide?

ROP proceeds via nucleophilic attack at the less substituted carbon under basic conditions. Anionic initiators (e.g., alkoxides) yield poly(butylene oxide) with controlled molecular weights . Acidic conditions favor electrophilic pathways, forming branched polymers .

Q. What factors influence the stability of this compound in experimental settings?

- pH : Rapid hydrolysis occurs under acidic conditions (pH < 7) .

- Nucleophiles : Reacts with amines, thiols, or water, necessitating anhydrous storage .

- Temperature : Exothermic polymerization risk above 63°C; storage at 2–30°C recommended .

Q. What toxicological risks are associated with this compound exposure?

- Carcinogenicity : Classified as Group 2B (possibly carcinogenic to humans) by IARC due to nasal tumors in rats and mutagenicity in bacterial assays .

- Acute Toxicity : LD₅₀ (oral, rat) = 500 mg/kg; LC₅₀ (inhalation) = 1743 mg/kg (rabbit) .

Q. How does this compound degrade in the environment?

- Atmospheric Hydrolysis : Reacts with hydroxyl radicals (t₁/₂ ~ hours), forming butanediol and CO₂ .

- Aquatic Fate : 86.8 g/L solubility; low bioaccumulation potential (log Kow = 0.68) .

Q. What safety protocols are critical for handling this compound?

- Ventilation : Required due to flammability (flash point = −26°C) and inhalation risks .

- PPE : Use nitrile gloves and eye protection to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize with dilute acid before incineration .

Q. How is enantiomeric purity validated in synthesized this compound?

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cyclodextrin columns).

- Polarimetry : Compare observed optical rotation ([α]²⁰/D) to literature values .

Propriétés

IUPAC Name |

(2S)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315723 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-62-9 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.